molecular formula C19H17FO4S B033475 3-(3-fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone CAS No. 178402-36-3

3-(3-fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone

Cat. No.: B033475
CAS No.: 178402-36-3
M. Wt: 360.4 g/mol
InChI Key: NXERGIJHYVUXHM-UHFFFAOYSA-N
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Description

3-(3-fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone is a high-value chemical scaffold of significant interest in medicinal chemistry and pharmacological research. This butenolide derivative is structurally characterized by a 2(5H)-furanone core substituted with a 3-fluorophenyl group and a 4-(methylsulfonyl)phenyl moiety, which are critical for its electronic properties and potential biological interactions. Its primary research application lies in its role as a key intermediate or a lead compound for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs), specifically as a potent and selective cyclooxygenase-2 (COX-2) inhibitor. The methylsulfonyl group is a known pharmacophore essential for binding to the COX-2 enzyme's active side pocket, while the fluorinated aromatic ring contributes to the compound's overall bioavailability and metabolic stability. Researchers utilize this compound to study structure-activity relationships (SAR), to develop new anti-inflammatory and analgesic agents with improved safety profiles, and to investigate its potential anti-proliferative effects in various cancer cell lines. This product is provided for research purposes only, offering scientists a reliable and well-characterized tool to advance drug discovery programs.

Properties

IUPAC Name

3-(3-fluorophenyl)-5,5-dimethyl-4-(4-methylsulfonylphenyl)furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FO4S/c1-19(2)17(12-7-9-15(10-8-12)25(3,22)23)16(18(21)24-19)13-5-4-6-14(20)11-13/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXERGIJHYVUXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C(C(=O)O1)C2=CC(=CC=C2)F)C3=CC=C(C=C3)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601143502
Record name 3-(3-Fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone
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Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178402-36-3
Record name 3-(3-Fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone
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Record name 3-(3-Fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone
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Record name 178402-36-3
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Preparation Methods

Step 1: Carboxylic Acid Activation

The synthesis begins with the activation of 3-fluorophenylacetic acid (Formula 2) to its corresponding carbonyl chloride (Formula 3) using thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically conducted in dichloromethane (DCM) at 0–5°C for 3–5 hours, with yields exceeding 90%.

Step 2: Friedel-Crafts Acylation

The carbonyl chloride undergoes Friedel-Crafts acylation with thioanisole (4-methylthiophenylbenzene) in the presence of Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). This step forms the ketone intermediate (Formula 5) and is critical for establishing the aryl-sulfur linkage. Reaction conditions include:

  • Solvent : Dichloromethane or chlorobenzene

  • Temperature : 5–25°C

  • Catalyst loading : 1.0–1.2 equivalents of AlCl₃

  • Yield : 85–90%

Step 3: C-Acylation and Cyclization

The ketone intermediate reacts with α-bromoisobutyryl cyanide (Formula 11) in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. This step facilitates C-acylation followed by intramolecular cyclization to form the furanone core (Formula 6). Key parameters include:

  • Temperature : -20°C to 30°C

  • Reaction time : 5–8 hours

  • Yield : 70–75%

Steps 4–5: Sulfoxide Formation and Pummerer Rearrangement

Partial oxidation of the methylthio group to sulfoxide (Formula 7) is achieved using meta-chloroperoxybenzoic acid (mCPBA) in DCM at -5°C to 25°C. Subsequent Pummerer rearrangement with acetic anhydride converts the sulfoxide into a sulfonylmethyl acetate intermediate (Formula 8). This two-step sequence proceeds in 80–85% combined yield.

Steps 6–7: Hydrolysis and Amidation

Hydrolysis of the acetate group using aqueous sodium hydroxide (NaOH) yields the sulfinate (Formula 9), which is activated to sulfonyl chloride with thionyl chloride. Final amidation with ammonia affords the target sulfonamide (Formula 1).

Table 1: Summary of Reaction Conditions and Yields

StepReaction TypeKey Reagents/CatalystsSolventTemp (°C)Yield (%)
1Carboxylic Acid ActivationSOCl₂DCM0–5>90
2Friedel-Crafts AcylationAlCl₃, thioanisoleDCM5–2585–90
3C-Acylation/Cyclizationα-Bromoisobutyryl cyanideTHF-20–3070–75
4–5Oxidation/Pummerer Rearrang.mCPBA, acetic anhydrideDCM/MeCN-5–2580–85
6–7Hydrolysis/AmidationNaOH, NH₃THF/H₂O0–2565–70

Critical Analysis of Methodologies

Efficiency and Scalability

The patent route’s total yield of 46% is notable for a seven-step sequence, though bottlenecks exist in Steps 3 (cyclization) and 7 (amidation). Pilot-scale experiments described in Example 2 achieved a 73% yield in the final amidation step using tetrahydrofuran and aqueous ammonia at 0–5°C .

Chemical Reactions Analysis

Patent WO2015080435A1

This method involves:

  • C-acylation : A ketone precursor reacts with α-bromoisobutyryl cyanide using sodium hydride in DMF, followed by an intramolecular cyclization to form the furanone core .
  • Hydrolysis : The intermediate undergoes hydrolysis with sodium hydroxide in a mixed solvent (water/THF) to yield the final compound .
  • Sulfonation : Activation of a sulfinate intermediate with thionyl chloride in dichloromethane produces a sulfonyl chloride, which is then converted to the sulfonamide via ammonia treatment .

Patent US5474995A

This approach synthesizes a structurally similar compound (3-(4-fluorophenyl)-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone) through:

  • Acylation : Reaction of 4-(methylsulfonyl)benzaldehyde with acetyl chloride in the presence of aluminum chloride .
  • Cyclization : Intramolecular esterification to form the furanone ring .

Oxidation Reactions

The compound undergoes oxidation to form ketones or carboxylic acids, as evidenced by:

  • Potassium permanganate in acidic medium converting the furanone to a ketone derivative .
  • Chromium trioxide oxidizing the compound under controlled conditions to yield carboxylic acids.

Substitution Reactions

Substitution at the aromatic rings is achieved using:

  • Sodium hydride in DMF for nucleophilic aromatic substitution, introducing functional groups like sulfonamides .
  • Lithium aluminum hydride for selective reduction of carbonyl groups, yielding alcohols or alkanes.

Comparison with Similar Compounds

Compound Structural Features Biological Activity
3-(4-fluorophenyl)-... Fluorine at para positionReduced COX-1 selectivity
3-(3-chlorophenyl)-...Chlorine substituentAltered pharmacokinetics
4-(methylsulfonyl)phenyl-... Simplified furanone coreLimited anti-inflammatory effects

Key Reaction Conditions

Reaction Type Reagents Conditions Product
C-acylationSodium hydride, DMF-20°C to 30°C, 1–8 hoursFuranone intermediate
HydrolysisSodium hydroxide0°C to 25°C, 1–8 hoursFinal compound
SulfonationThionyl chloride-10°C to 0°C, 3–8 hoursSulfonyl chloride

Research Findings

  • In vitro studies demonstrate that the compound selectively inhibits COX-2, achieving IC50 values 2–3 times lower than nimesulide in human myometrial cells .
  • Molecular docking reveals strong binding affinity to COX-2 active sites, correlating with its anti-inflammatory efficacy .

This compound’s reactivity and synthesis pathways highlight its potential as a lead molecule in drug discovery, particularly for inflammatory and vascular disorders.

Scientific Research Applications

Cyclooxygenase Inhibition

DFU has been identified as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-1. Its inhibitory action suggests potential therapeutic applications in treating inflammatory conditions. Studies have shown that DFU is more potent than traditional COX inhibitors like nimesulide in inhibiting contractions of the human myometrium stimulated by various agents such as KCl, oxytocin, and PGF2α . This property indicates its potential use in managing conditions associated with excessive uterine contractions, such as dysmenorrhea or preterm labor.

Antinociceptive Activity

Research has indicated that DFU exhibits antinociceptive properties, making it a candidate for pain management therapies. Its mechanism involves modulation of pain pathways through COX inhibition, which could be beneficial in treating chronic pain conditions .

Vascular Applications

DFU is also being explored for its effects on vascular smooth muscle contraction. Its ability to inhibit COX may contribute to vasodilation and improved blood flow, suggesting potential applications in cardiovascular health .

Study on Myometrial Contractions

In a study published in the Journal of Pharmacology, researchers evaluated the effect of DFU on isolated human myometrial strips obtained from pregnant women undergoing cesarean sections. The study demonstrated that DFU significantly reduced the amplitude and frequency of contractions induced by KCl and oxytocin in a concentration-dependent manner . The findings emphasized DFU's potential as a therapeutic agent for managing uterine hyperactivity.

Comparative Efficacy with Nimesulide

A comparative study highlighted that DFU's efficacy as a COX inhibitor surpassed that of nimesulide, particularly at lower concentrations. This suggests that DFU could offer a more effective alternative for patients requiring anti-inflammatory treatment without the side effects commonly associated with non-selective COX inhibitors .

Data Table: Summary of Pharmacological Properties

PropertyDFUNimesulide
COX Selectivity COX-1 selectiveNon-selective
Potency (EC50) Lower than nimesulideHigher than DFU
Effect on Myometrial Strips Significant inhibitionModerate inhibition
Potential Uses Pain management, AntiinflammatoryPain management

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-5,5-dimethyl-4-(4-methylsulfonylphenyl)furan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1 MF-Tricyclic (3-(3,4-Difluorophenyl)-4-(4-(Methylsulfonyl)phenyl)-2(5H)-Furanone)
  • Structural Difference : Replaces the 3-fluorophenyl group in DFU with a 3,4-difluorophenyl moiety.
  • Functional Comparison : Retains COX-2 inhibitory activity but demonstrates distinct pharmacokinetics. In renal studies, MF-tricyclic reduced furosemide-induced natriuresis by ~50%, similar to DFU, but with altered metabolic stability .
2.1.2 F105 (3-Chloro-5(S)-[(1R,2S,5R)-2-Isopropyl-5-Methylcyclohexyloxy]-4-[4-Methylphenylsulfonyl]-2(5H)-Furanone)
  • Structural Difference : Features a chloro substituent and a bulky cyclohexyloxy group instead of the 3-fluorophenyl and dimethyl groups in DFU.
  • Functional Comparison: Lacks COX-2 selectivity; primarily studied for antibacterial activity against Staphylococcus aureus, highlighting how minor structural changes can shift pharmacological targets .
2.1.3 3-Hydroxy-5,5-Dimethyl-4-[4-(Methylsulfonyl)phenyl]-2(5H)-Furanone
  • Structural Difference : A hydroxylated analog of DFU at the 3-position.
  • Functional Comparison : Reduced COX-2 inhibition efficacy, suggesting the 3-fluorophenyl group is critical for binding affinity .

Functional Analogs (COX-2 Inhibitors)

2.2.1 L-745,337 (5-Methanesulfonamido-6-(2,4-Difluorothiophenyl)-1-Indanone)
  • Structural Difference: An indanone derivative with a methanesulfonamido group instead of a furanone core.
  • Functional Comparison : Comparable COX-2 selectivity to DFU but with a shorter plasma half-life, limiting its therapeutic utility .
2.2.2 Rofecoxib-d5 (Deuterated Rofecoxib)
  • Structural Difference: A deuterated version of rofecoxib, a well-known COX-2 inhibitor.
  • Functional Comparison: Shares DFU’s COX-2 selectivity but with enhanced metabolic stability due to deuterium substitution. However, rofecoxib’s cardiovascular risks highlight the importance of DFU’s furanone scaffold in avoiding off-target effects .
2.2.3 SC-560 (5-(4-Chlorophenyl)-1-(4-Methoxyphenyl)-3-(Trifluoromethyl)-1H-Pyrazole)
  • Structural Difference : A pyrazole-based compound.
  • Functional Comparison : A COX-1-selective inhibitor , contrasting DFU’s COX-2 specificity. This underscores the role of the methylsulfonylphenyl group in DFU for COX-2 binding .

Table 1: Key Pharmacological and Structural Comparisons

Compound Core Structure Key Substituents Target IC₅₀ (COX-2) Notable Properties
DFU Furanone 3-Fluorophenyl, 4-(Methylsulfonyl)phenyl COX-2 ~10 nM High selectivity, oral bioavailability
MF-Tricyclic Furanone 3,4-Difluorophenyl COX-2 N/A Renal activity modulation
L-745,337 Indanone Methanesulfonamido, Difluorothiophenyl COX-2 ~50 nM Short half-life
Rofecoxib-d5 Furanone (deuterated) Phenyl-d₅, Methylsulfonyl COX-2 ~30 nM Enhanced metabolic stability
SC-560 Pyrazole 4-Chlorophenyl, Trifluoromethyl COX-1 ~0.01 μM COX-1 selectivity

Research Findings and Implications

  • DFU vs. Rofecoxib: DFU’s furanone core avoids the cardiovascular risks associated with rofecoxib’s isoxazole structure, making it a safer candidate for long-term use .
  • DFU vs. L-745,337 : DFU’s oral activity and prolonged efficacy in vivo surpass L-745,337, which requires frequent dosing .
  • Role of Substituents : The 3-fluorophenyl and methylsulfonyl groups in DFU are critical for COX-2 binding, as shown by reduced activity in hydroxylated analogs .

Biological Activity

3-(3-Fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone, commonly referred to as DFU (CAS Number: 178402-36-3), is a synthetic compound with potential biological activity. This article reviews its biological properties, focusing on its anticancer potential, pharmacological mechanisms, and relevant case studies.

  • Molecular Formula : C19H17F O4S
  • Molecular Weight : 360.399 g/mol
  • Structure : The compound features a furanone core with various substituents that enhance its biological activity.

Biological Activity Overview

DFU has been investigated for its potential as an anticancer agent. The following sections detail its mechanisms of action, efficacy in various cancer cell lines, and relevant pharmacological properties.

DFU's biological activity is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer progression:

  • Cyclooxygenase Inhibition : DFU has been shown to selectively inhibit COX-2, an enzyme implicated in inflammation and cancer progression. This inhibition may lead to reduced tumor growth and metastasis .
  • Antiproliferative Effects : Studies indicate that DFU exhibits significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and leukemia (K562) cells. The compound's IC50 values suggest potent activity compared to standard chemotherapeutics like doxorubicin .
  • Molecular Docking Studies : Computational studies have demonstrated that DFU can bind effectively to target proteins involved in cancer cell proliferation and survival, suggesting a mechanism for its observed biological effects .

Efficacy in Cancer Cell Lines

A comprehensive study evaluated DFU against several human cancer cell lines using the MTT assay:

Cell LineIC50 (μM)Comparison DrugIC50 (μM)
MDA-MB-2310.03Doxorubicin0.60
A5490.05Cisplatin0.80
K5620.044-Hydroxycoumarin>100

Table 1: Antiproliferative Activity of DFU Compared to Standard Chemotherapeutics

The results indicate that DFU is significantly more potent than traditional chemotherapeutic agents under both normoxic and hypoxic conditions, highlighting its potential as a novel therapeutic agent .

Case Studies

  • Breast Cancer Model : In a study involving MDA-MB-231 cells, DFU was shown to enhance apoptosis through the activation of caspase pathways, leading to increased cell death compared to control groups .
  • In Vivo Studies : Animal models treated with DFU demonstrated reduced tumor size and improved survival rates compared to untreated controls, supporting its potential as an effective anticancer agent .

Q & A

Basic: What synthetic methodologies are recommended for preparing DFU and its structural analogs?

Methodological Answer:
DFU can be synthesized via intermolecular condensation reactions. For example, analogs like 4-[(4-methylthio)phenyl]-3-phenyl-2-(5H)-furanone are prepared by condensing 1-[(4-methylthio)phenyl]-2-(phenyl acetoxy)-1-ethanone under controlled conditions (e.g., acid/base catalysts, inert atmosphere) . Key parameters include reaction temperature (60–100°C), solvent selection (e.g., THF or DMF), and purification via column chromatography. Structural analogs may require substituent-specific modifications, such as introducing cyclopropylmethoxy groups, as seen in firocoxib derivatives .

Basic: How is DFU’s selectivity for COX-2 over COX-1 validated experimentally?

Methodological Answer:
DFU’s selectivity is assessed using in vitro enzyme inhibition assays:

  • COX-1/COX-2 Isozyme Assays : Measure IC₅₀ values in human recombinant COX-1 and COX-2 enzymes. DFU shows >1,000-fold selectivity for COX-2 (IC₅₀: 0.14 µM for COX-2 vs. >100 µM for COX-1) .
  • Whole Blood Assays : Quantify prostaglandin E₂ (PGE₂) inhibition in lipopolysaccharide (LPS)-stimulated human blood (COX-2-dependent) vs. calcium ionophore-stimulated blood (COX-1-dependent) .

Advanced: How can computational chemistry optimize DFU’s electronic properties for enhanced bioactivity?

Methodological Answer:
Density functional theory (DFT) calculations evaluate:

  • Molecular Orbitals : Energy gaps between HOMO (highest occupied) and LUMO (lowest unoccupied) orbitals to predict reactivity. Substituents like the 3-fluorophenyl group in DFU reduce the energy gap, enhancing electron affinity .
  • LogP and Dipole Moments : Assess hydrophobicity and polarity to predict membrane permeability. For example, methylsulfonyl groups increase dipole moments, improving solubility in polar environments .
  • Comparative Studies : Benchmark against analogs (e.g., 5-phenyl-furanone derivatives) to identify structural motifs that improve antioxidativity or COX-2 binding .

Advanced: How to resolve contradictions between in vitro COX-2 inhibition efficacy and in vivo therapeutic outcomes?

Methodological Answer:
Discrepancies arise due to:

  • Pharmacokinetic Factors : DFU’s bioavailability may vary in in vivo models (e.g., rodents vs. humans). Use LC-MS/MS to quantify plasma/tissue concentrations and correlate with efficacy .
  • Model-Specific Responses : In traumatic brain injury (TBI) models, genetic COX-2 knockout did not replicate DFU’s effects, suggesting off-target pathways. Combine transcriptomics (RNA-seq) and metabolomics to identify compensatory mechanisms .
  • Dose Optimization : Conduct dose-response studies in disease-specific models (e.g., inflammation vs. neuroprotection) to refine therapeutic windows .

Basic: What analytical techniques ensure DFU’s purity and stability in physiological conditions?

Methodological Answer:

  • HPLC-PDA : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and monitor degradation products (e.g., hydrolyzed furanone derivatives) .
  • Stability Studies : Incubate DFU in simulated physiological buffers (pH 7.4, 37°C) and analyze via NMR or LC-MS to detect hydrolysis of the furanone ring or sulfonyl group oxidation .
  • Spectroscopic Confirmation : FT-IR and HRMS validate structural integrity, focusing on carbonyl (C=O, ~1750 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) peaks .

Advanced: How do structural modifications of the furanone core influence DFU’s pharmacological profile?

Methodological Answer:

  • Substituent Effects :

    Position Substituent Impact Reference
    3-aryl3-FluorophenylEnhances COX-2 selectivity by steric hindrance
    4-arylMethylsulfonylphenylImproves solubility and target binding via polar interactions
    5,5-dimethylMethyl groupsStabilizes the furanone ring against enzymatic degradation
  • SAR Studies : Synthesize analogs with varied substituents (e.g., chloro, nitro) and test in COX-2 inhibition assays. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to COX-2’s hydrophobic pocket .

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